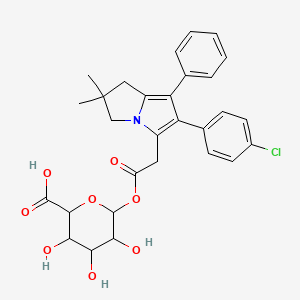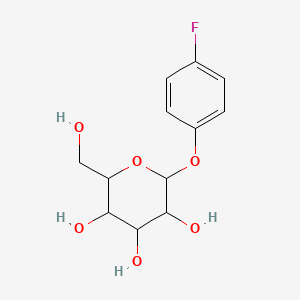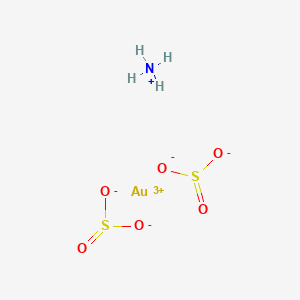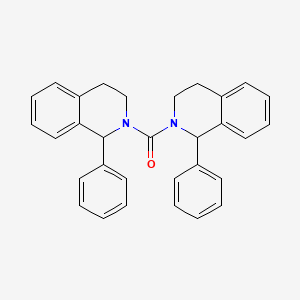![molecular formula C20H28ClNO4 B12284859 2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 38891-59-7](/img/structure/B12284859.png)
2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « 2-Aminoéthanol ; 2-(chlorométhyl)oxirane ; 4-[2-(4-hydroxyphényl)propan-2-yl]phénol » est une entité chimique complexe qui combine trois groupes fonctionnels distincts : un aminoalcool, un époxyde et un dérivé de bisphénol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, chacune ciblant la formation de groupes fonctionnels spécifiques. La préparation du 2-aminoéthanol peut être réalisée par réaction de l’oxyde d’éthylène avec l’ammoniac. Le composant 2-(chlorométhyl)oxirane peut être synthétisé par la chloration de l’épichlorhydrine.
Méthodes de production industrielle
La production industrielle de ce composé implique des procédés chimiques à grande échelle qui garantissent un rendement et une pureté élevés. La production de bisphénol A, par exemple, est réalisée dans des réacteurs continus où le phénol et l’acétone sont mis en réaction dans des conditions contrôlées. Les composants époxyde et aminoalcool sont produits de manière similaire à l’aide de procédés industriels optimisés pour garantir l’efficacité et la rentabilité .
Analyse Des Réactions Chimiques
Types de réactions
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Les groupes phénoliques peuvent être oxydés en quinones.
Réduction : Le cycle époxyde peut être réduit en diol.
Substitution : Le groupe chlorométhyle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme l’azoture de sodium ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Diols et autres produits réduits.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Ce composé a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de polymères et d’autres molécules complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les molécules biologiques.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment son utilisation dans les systèmes d’administration de médicaments.
Industrie : Utilisé dans la production de plastiques, de résines et d’autres matériaux industriels.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of plastics, resins, and other industrial materials.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec diverses cibles moléculaires et voies. Les groupes phénoliques peuvent participer à des liaisons hydrogène et à des interactions π-π, tandis que le cycle époxyde peut subir des réactions d’ouverture de cycle avec les nucléophiles. Le composant aminoalcool peut participer à des liaisons hydrogène et agir comme un nucléophile dans diverses réactions .
Comparaison Avec Des Composés Similaires
Composés similaires
Bisphénol A : Structure similaire, mais sans les composants époxyde et aminoalcool.
Épichlorhydrine : Contient les groupes époxyde et chlorométhyle, mais pas les composants bisphénol et aminoalcool.
Éthanolamine : Contient le groupe aminoalcool, mais pas les composants époxyde et bisphénol.
Unicité
La présence des groupes aminoalcool, époxyde et bisphénol permet une grande variété de réactions chimiques et d’interactions, ce qui en fait un composé polyvalent dans les applications de recherche et industrielles .
Propriétés
Numéro CAS |
38891-59-7 |
|---|---|
Formule moléculaire |
C20H28ClNO4 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
2-aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C3H5ClO.C2H7NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;3-1-2-4/h3-10,16-17H,1-2H3;3H,1-2H2;4H,1-3H2 |
Clé InChI |
DFVYRWKYWYCYBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CO)N |
Numéros CAS associés |
38891-59-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)






![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)


![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
